molecular formula C11H6N4O3S B12719698 6-((4-Nitrophenyl)methylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one CAS No. 95356-76-6

6-((4-Nitrophenyl)methylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one

Cat. No.: B12719698
CAS No.: 95356-76-6
M. Wt: 274.26 g/mol
InChI Key: RKOIREROCFTAPP-WEVVVXLNSA-N
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Description

BRN 5588422: , also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol is mainly achieved through chemical synthesis. A common method involves the reaction of pinanone with hydrogen cyanide, followed by reduction to give (1R,2R,3S,5R)-(-)-2,3-pinanediol .

Industrial Production Methods: Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: (1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1R,2R,3S,5R)-(-)-2,3-pinanediol is used as a chiral building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology: In biological research, (1R,2R,3S,5R)-(-)-2,3-pinanediol is used as a chiral ligand in asymmetric synthesis and as a precursor for the synthesis of biologically active compounds.

Medicine: This compound is used in the development of chiral drugs and as an intermediate in the synthesis of pharmaceuticals with specific stereochemistry.

Industry: In the industrial sector, (1R,2R,3S,5R)-(-)-2,3-pinanediol is used in the production of fragrances, flavors, and other fine chemicals .

Mechanism of Action

The mechanism by which (1R,2R,3S,5R)-(-)-2,3-pinanediol exerts its effects involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to chiral receptors and enzymes, influencing their activity. This selective binding can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

  • (1R,2R,3S,5R)-2,3-pinanediol
  • (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
  • (1R,2R,3S,5R)-(-)-2,3-pinanediol

Uniqueness: (1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which allows it to interact selectively with chiral receptors and enzymes. This selectivity makes it valuable in asymmetric synthesis and the development of chiral drugs .

Properties

CAS No.

95356-76-6

Molecular Formula

C11H6N4O3S

Molecular Weight

274.26 g/mol

IUPAC Name

(6E)-6-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C11H6N4O3S/c16-10-9(19-11-13-12-6-14(10)11)5-7-1-3-8(4-2-7)15(17)18/h1-6H/b9-5+

InChI Key

RKOIREROCFTAPP-WEVVVXLNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N3C=NN=C3S2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N3C=NN=C3S2)[N+](=O)[O-]

Origin of Product

United States

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